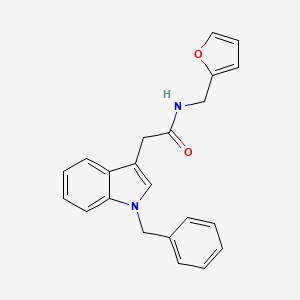

2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-(1-benzylindol-3-yl)-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c25-22(23-14-19-9-6-12-26-19)13-18-16-24(15-17-7-2-1-3-8-17)21-11-5-4-10-20(18)21/h1-12,16H,13-15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMQETIPLQHNFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Benzylation: The indole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Acylation: The benzylated indole is acylated with chloroacetyl chloride to introduce the acetamide group.

Furan-2-ylmethyl Substitution: Finally, the acetamide derivative is reacted with furan-2-ylmethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the acetamide group.

Substitution: The benzyl and furan-2-ylmethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Benzyl chloride, furan-2-ylmethylamine

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound's structural similarity to bioactive indole compounds suggests potential therapeutic applications:

- Anticancer Activity : Indole derivatives have demonstrated significant anticancer properties. For instance, related compounds have shown IC50 values ranging from 0.98 μM to 4.2 μM against various cancer cell lines, indicating potent cytotoxic effects . The mechanism often involves apoptosis induction and cell cycle arrest in cancer cells.

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 0.98 |

| NCI-H460 | 4.2 |

Biological Research

In biological studies, this compound serves as a probe to investigate processes involving indole derivatives:

- Mechanism of Action : The compound interacts with enzymes and receptors, modulating their activity due to the unique combination of its functional groups. This interaction can lead to significant biological effects, making it a valuable tool for studying various biological pathways.

Antiviral Properties

Recent studies have indicated that indole derivatives possess antiviral activity:

- Inhibition of Viral Replication : Compounds related to indoles have shown effectiveness against viruses such as hepatitis C and influenza . The specific mechanisms vary but often involve interference with viral entry or replication.

Industrial Applications

The compound also holds potential in industrial settings:

- Material Science : Due to its unique chemical structure, it can be utilized in developing new materials or as a precursor in chemical manufacturing processes. Its ability to undergo various chemical reactions makes it versatile for synthesizing complex molecules.

Case Studies

Several case studies highlight the applications of 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide:

- Anticancer Research : A study evaluated the anticancer efficacy of this compound against breast cancer cell lines, demonstrating significant growth inhibition and apoptosis induction .

- Antiviral Studies : Research into antiviral properties revealed that related indole compounds effectively inhibited various strains of viruses, showcasing their potential as therapeutic agents against viral infections .

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific biological target. Indole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The benzyl and furan-2-ylmethyl groups may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

2-(1-benzyl-1H-indol-3-yl)acetamide: Lacks the furan-2-ylmethyl group.

N-(furan-2-ylmethyl)acetamide: Lacks the indole and benzyl groups.

1-benzyl-1H-indole: Lacks the acetamide and furan-2-ylmethyl groups.

Uniqueness

2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide is unique due to the combination of the indole core, benzyl group, and furan-2-ylmethyl substituent. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Biological Activity

2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound belonging to the class of indole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves several key steps:

- Formation of the Indole Core : The indole core is synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

- Benzylation : The indole core is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

- Acylation : The benzylated indole undergoes acylation with chloroacetyl chloride to introduce the acetamide group.

- Furan-2-ylmethyl Substitution : Finally, the acetamide derivative reacts with furan-2-ylmethylamine to yield the target compound.

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can suppress tumor growth in various cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells:

- IC50 Values : In related studies, indole derivatives have demonstrated IC50 values ranging from 0.98 μM to 4.2 μM against different cancer cell lines, suggesting potent cytotoxic effects .

Antimicrobial Activity

Indole derivatives, including 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide, have also been evaluated for antimicrobial properties:

- Screening Results : Compounds similar to this one have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Structure-Activity Relationship (SAR)

The unique structure of 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide contributes to its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Indole Core | Essential for anticancer and antimicrobial activities |

| Benzyl Group | Enhances lipophilicity and cellular uptake |

| Furan Substituent | Potentially increases interaction with biological targets |

Case Study 1: Anticancer Efficacy

In a study involving ovarian cancer xenografts in nude mice, related indole compounds demonstrated a tumor growth suppression rate of over 100% when treated with specific derivatives . This highlights the potential therapeutic applications of compounds like 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide.

Case Study 2: Antimicrobial Efficacy

A comparative study on various indole derivatives indicated that those containing furan moieties exhibited superior antimicrobial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus compared to standard antibiotics .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions:

-

Temperature : Maintain 60–80°C during coupling reactions to balance reaction rate and byproduct formation .

-

Solvent Choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution at the indole C3 position .

-

Purification : Employ column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the acetamide product from unreacted benzyl or furan intermediates .

-

Yield Improvement : Pre-activate the indole-3-acetic acid intermediate with carbodiimides (e.g., EDC) before coupling with the furan-methylamine derivative .

- Data Table : Key Reaction Parameters from Analogous Compounds

| Step | Optimal Conditions | Yield Range | Source |

|---|---|---|---|

| Indole alkylation | DMF, 70°C, 12 hr | 60–75% | |

| Amide coupling | EDC/HOBt, CH₂Cl₂, RT, 6 hr | 70–85% |

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify benzyl protons (δ 4.8–5.2 ppm, singlet) and furan methylene (δ 3.9–4.1 ppm, multiplet). Confirm indole C2 proton absence to verify benzyl substitution at N1 .

- ¹³C NMR : Detect acetamide carbonyl (δ 168–170 ppm) and furan C2 (δ 110–112 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion [M+H]⁺ (expected m/z ~373.18) and rule out halogenated impurities .

- HPLC : Use C18 columns (MeCN:H₂O, 60:40) with UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar indole-acetamide derivatives?

- Methodological Answer : Discrepancies (e.g., conflicting IC₅₀ values in kinase inhibition assays) may arise from:

-

Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time) across labs .

-

Structural Nuances : Compare substituent effects using analogues (e.g., fluoro vs. methyl groups on benzyl rings) via molecular docking to identify binding-pocket interactions .

-

Orthogonal Assays : Validate anti-proliferative activity with both MTT and apoptosis assays (e.g., Annexin V staining) to confirm mechanism .

- Case Study : A derivative with 4-fluorobenzyl (IC₅₀ = 2.1 µM) vs. 4-methylbenzyl (IC₅₀ = 8.7 µM) showed divergent kinase inhibition due to fluorine’s electron-withdrawing effects enhancing target binding .

Q. How to design a structure-activity relationship (SAR) study for this compound’s anti-inflammatory potential?

- Methodological Answer :

- Analog Synthesis : Modify substituents at three sites:

Benzyl group : Replace with electron-deficient (e.g., nitro) or bulky (e.g., naphthyl) groups .

Furan moiety : Substitute with thiophene or pyridine to alter π-π stacking .

Acetamide linker : Test ester or sulfonamide replacements .

- Biological Testing :

- In vitro : Measure COX-2 inhibition (ELISA) and NF-κB activation (luciferase reporter assays) .

- In silico : Perform molecular dynamics simulations to correlate substituent hydrophobicity with membrane permeability .

Q. What strategies mitigate metabolic instability of the furan moiety in pharmacokinetic studies?

- Methodological Answer :

- Prodrug Design : Mask the furan oxygen with acetyl or PEG groups to reduce cytochrome P450-mediated oxidation .

- Isotope Labeling : Use deuterated furan (C-D bonds) to slow metabolic degradation, monitored via LC-MS/MS .

- Liver Microsome Assays : Compare intrinsic clearance rates of parent compound vs. analogues with thiazole or oxazole replacements .

Q. How to evaluate the compound’s selectivity across kinase targets using computational tools?

- Methodological Answer :

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2, Aurora A) using competitive binding assays .

- Docking Workflow :

Protein Preparation : Retrieve kinase structures (PDB: 1M17, 4YC3) and optimize protonation states .

Ligand Docking : Use AutoDock Vina to predict binding poses; prioritize compounds with hydrogen bonds to hinge regions (e.g., Glu81 in CDK2) .

MM/GBSA Analysis : Calculate binding free energies to rank derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.